![molecular formula C12H11N5OS2 B2740807 1-(thiophen-2-yl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea CAS No. 2309802-24-0](/img/structure/B2740807.png)
1-(thiophen-2-yl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea
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Overview
Description
The compound “1-(thiophen-2-yl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea” is a complex organic molecule that contains several interesting functional groups . It has two thiophene rings, a 1,2,3-triazole ring, and a urea group . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom . The 1,2,3-triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms . Urea is a functional group consisting of a carbonyl group flanked by two amine groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group . Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings . These rings would likely contribute to the overall stability of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of multiple polar functional groups would likely make this compound soluble in polar solvents .Scientific Research Applications
Crystallography and Molecular Geometry
1-(thiophen-2-yl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea has been the subject of theoretical studies involving its crystal structure and molecular geometry. Researchers have employed computational methods such as Hartree-Fock and density functional theory (B3LYP) with a 6-31G(d) basis set to calculate its vibrational frequencies and ground-state properties . Understanding its three-dimensional arrangement is crucial for predicting its behavior in various environments.
Solvent Additives in Organic Photovoltaics
1,8-di(thiophen-2-yl)octane, a related compound, has been investigated as a solvent additive to enhance the performance of organic solar cells. While not identical to our compound, this research suggests that thiophene-based additives can optimize polymer crystallinity and improve power conversion efficiency . Further exploration of our compound’s role in organic photovoltaics is warranted.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-thiophen-2-yl-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5OS2/c18-12(14-10-3-1-5-19-10)13-7-9-8-17(16-15-9)11-4-2-6-20-11/h1-6,8H,7H2,(H2,13,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXRFPVAISTVGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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